Egfr-IN-64
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-4-14(5-10-17)3-8-16-13-19(23(22-16)20(21)24)15-6-11-18(26-2)12-7-15/h3-12,19H,13H2,1-2H3,(H2,21,24)/b8-3+ |
InChI Key |
SFPKMOYGYUJLBH-FPYGCLRLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Decoding EGFR Inhibition: A Technical Guide to Inhibitor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspect of Epidermal Growth Factor Receptor (EGFR) inhibition: the binding affinity of specific inhibitors. Understanding the quantitative and mechanistic details of these interactions is paramount for the development of effective and selective cancer therapeutics. This document provides a comprehensive overview of binding affinity data, detailed experimental protocols for its determination, and visual representations of the underlying biological and experimental frameworks.
Core Data Presentation: EGFR Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target is a key determinant of its potency and efficacy. The following table summarizes the binding affinities of several prominent EGFR inhibitors against wild-type (WT) EGFR and various mutant forms. These mutations are clinically relevant as they can confer sensitivity or resistance to specific inhibitors. The data is presented as IC50, Ki, or Kd values, which represent the half-maximal inhibitory concentration, the inhibition constant, and the equilibrium dissociation constant, respectively. Lower values generally indicate higher affinity.
| Inhibitor | EGFR Variant | Binding Affinity | Method |
| Gefitinib | WT | IC50: 37 nM | Kinase Assay |
| L858R | IC50: 0.075 µM | Cell-based Assay | |
| T790M | - | - | |
| Erlotinib | WT | Kd: 1.97 x 10⁻⁶ M | Surface Plasmon Resonance |
| Active Conformation | Similar to inactive | Computational/Crystallography | |
| Inactive Conformation | Similar to active | Computational/Crystallography | |
| Afatinib | WT | IC50: 0.5 nM | Kinase Assay |
| L858R | IC50: 0.4 nM | Kinase Assay | |
| L858R/T790M | IC50: 10 nM | Kinase Assay | |
| Osimertinib | T790M | Potent Inhibition | EGFR-recombinant enzyme assays |
| Sensitizing Mutations (e.g., L858R, Exon 19 Del) | Potent Inhibition | EGFR-recombinant enzyme assays | |
| WT | 9-fold lower affinity than mutants | EGFR-recombinant enzyme assays | |
| Lapatinib | WT (ErbB1) | Ki: 3 nM | Biochemical Kinase Assay |
| HER2 (ErbB2) | Ki: 13 nM | Biochemical Kinase Assay | |
| EGFR-overexpressing cells (A431) | IC50: 0.16 µM | Cell-based Proliferation Assay | |
| Cetuximab | WT | Kd: 0.1 - 0.7 nM | Radioligand Binding Assay |
| WT | Kd: 87 pM | - | |
| Panitumumab | WT | Kd: 0.05 nM | - |
| WT | Kd: 5 x 10⁻¹¹ M | - | |
| S468R Mutant | Kd: 1.15 ± 0.07 nM | Surface Plasmon Resonance |
Experimental Protocols
The determination of inhibitor binding affinity relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Kinase Assays
Kinase assays are fundamental for measuring the inhibitory activity of compounds against EGFR. These assays typically measure the phosphorylation of a substrate by the EGFR kinase domain.
a. ADP-Glo™ Kinase Assay (Promega)
This is a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
EGFR Kinase Enzyme System (EGFR kinase, substrate like Poly (Glu, Tyr), reaction buffer)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor
-
ATP
-
-
Protocol:
-
Prepare a reaction mixture containing the EGFR kinase, the substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
b. LanthaScreen® Kinase Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
EGFR kinase
-
Fluorescently labeled substrate (e.g., a GFP-labeled substrate)
-
Europium-labeled antibody specific for the phosphorylated substrate
-
Test inhibitor
-
ATP
-
-
Protocol:
-
Optimize the kinase concentration to determine the apparent ATP Km.
-
Set up the kinase reaction with the optimized concentrations of EGFR kinase and ATP, along with a dilution series of the test inhibitor.
-
Add the fluorescently labeled substrate.
-
Allow the kinase reaction to proceed for a specific time (e.g., 1 hour) at room temperature.
-
Stop the reaction and detect the product by adding a solution containing a terbium or europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After an incubation period, measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value by plotting the inhibition of the FRET signal against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
EGFR protein
-
Test inhibitor
-
Running buffer
-
Amine coupling reagents (EDC, NHS)
-
Ethanolamine
-
-
Protocol:
-
Immobilization of EGFR:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the EGFR protein solution over the activated surface. The primary amine groups on the EGFR will form covalent bonds with the activated carboxyl groups.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test inhibitor over the immobilized EGFR surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor binding to the EGFR. This generates a sensorgram showing the association phase.
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the EGFR, which is the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Isothermal titration calorimeter
-
EGFR protein solution
-
Test inhibitor solution
-
Dialysis buffer
-
-
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the EGFR protein and the inhibitor against the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the EGFR protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway Overview.
Caption: Workflow for Determining Binding Affinity.
Crystal Structure of Osimertinib in Complex with Epidermal Growth Factor Receptor: A Technical Guide
Abstract
Osimertinib (TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] Its efficacy is rooted in its specific covalent interaction with the EGFR kinase domain, leading to the potent inhibition of downstream signaling pathways that drive tumor growth.[2] This guide provides a detailed technical overview of the crystal structure of osimertinib in complex with EGFR, presenting key quantitative data, experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Osimertinib and EGFR
The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell division.[1] First and second-generation EGFR-TKIs, while initially effective, often lead to the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[2]
Osimertinib was designed to overcome this resistance mechanism. It is a mono-anilino-pyrimidine compound that selectively and irreversibly targets both sensitizing EGFR mutations and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, thereby reducing off-target toxicities.[5] This selective inhibition is achieved through the formation of a covalent bond with the Cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[2]
Quantitative Data: Crystallographic and Binding Affinity
The structural basis for osimertinib's potent and selective inhibition of mutant EGFR has been elucidated through X-ray crystallography. Several crystal structures of osimertinib in complex with various EGFR mutants have been deposited in the Protein Data Bank (PDB). The following tables summarize key crystallographic data for selected structures and the inhibitory activity of osimertinib against common EGFR mutations.
| PDB ID | EGFR Mutant | Resolution (Å) | R-Value Work | R-Value Free | Publication |
| 6Z4B | T790M/V948R | 2.50 | 0.221 | 0.251 | Niggenaber J, et al. ACS Med Chem Lett. 2020. |
| 6LUD | L858R/T790M/C797S | 2.05 | 0.206 | 0.222 | Kawauchi H, et al. Mol Cancer Ther. 2020. |
| 9BY4 | Wild-Type (non-covalent) | 2.31 | 0.196 | 0.220 | To be published. |
Table 1: Summary of selected crystallographic data for Osimertinib-EGFR complexes.
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Exon 19 Deletion | PC9 | 8 - 17 | [3] |
| L858R/T790M | H1975 | 5 - 11 | [3] |
| Wild-Type | Calu3 | 650 | [3] |
| Wild-Type | H2073 | 461 | [3] |
Table 2: In vitro inhibitory activity of Osimertinib against various EGFR mutations.
Experimental Protocols
The determination of the crystal structure of the osimertinib-EGFR complex involves several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection. The following sections provide a generalized methodology based on published protocols.
Expression and Purification of EGFR Kinase Domain
The intracellular kinase domain of human EGFR (residues 696-1022) with various mutations is typically expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.
-
Cloning and Baculovirus Generation: The cDNA encoding the EGFR kinase domain is cloned into a suitable transfer vector (e.g., pVL1393) with an N-terminal polyhistidine tag to facilitate purification. The recombinant vector is then co-transfected with linearized baculovirus DNA into Sf9 cells to generate a high-titer recombinant virus stock.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus. Cells are typically harvested 48-72 hours post-infection by centrifugation.
-
Lysis and Affinity Chromatography: The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication. The soluble fraction containing the His-tagged EGFR kinase domain is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed extensively, and the protein is eluted using an imidazole gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a highly pure and homogenous protein sample for crystallization.
Crystallization of the Osimertinib-EGFR Complex
-
Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of osimertinib for several hours to ensure complete covalent modification of Cysteine 797.
-
Crystallization Screening: The protein-inhibitor complex is concentrated and subjected to sparse matrix screening using various commercially available crystallization screens. The hanging drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For the 6LUD structure, crystals were grown in a solution containing 0.96 M Succinic Acid, 1.0 %(w/v) Polyethylene glycol monomethyl ether 2000, and 0.1 M HEPES at pH 7.7.[6] For the 6Z4B structure, the crystallization condition was 27.5 % PEG3350, 100 mM MgSO4, and 4 % ethylene glycol.[7]
X-ray Data Collection and Structure Determination
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Data Processing: The diffraction data are processed, integrated, and scaled using software packages such as XDS or autoPROC.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure as a search model. The model is then refined using software like PHENIX, with manual rebuilding in Coot to fit the electron density maps. The final model is validated for its geometric quality.
Signaling Pathways and Mechanism of Action
Osimertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways that are aberrantly activated by mutant EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and differentiation.[1][2]
Caption: EGFR signaling pathways inhibited by Osimertinib.
The diagram above illustrates the canonical EGFR signaling cascade. Upon ligand binding (or due to activating mutations), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS, a guanine nucleotide exchange factor that activates RAS. Activated RAS initiates the MAPK cascade (RAF-MEK-ERK), which ultimately leads to the transcription of genes involved in cell proliferation. Concurrently, activated EGFR can also recruit and activate PI3K, which triggers the AKT-mTOR pathway, a critical regulator of cell survival and growth. Osimertinib physically blocks the ATP-binding site of mutant EGFR, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The crystal structures of osimertinib in complex with mutant EGFR provide a detailed molecular understanding of its potent and selective inhibitory mechanism. This structural information, coupled with quantitative binding data and detailed experimental protocols, serves as a valuable resource for the ongoing development of next-generation EGFR inhibitors aimed at overcoming emerging resistance mechanisms. The targeted inhibition of the MAPK and PI3K-AKT signaling pathways by osimertinib underscores the importance of a structure-guided approach in modern cancer drug discovery.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Omics and Experimental Validation Reveal Anti-HCC Mechanisms of Tibetan Liuwei Muxiang Pill and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Specific EGFR Inhibitors on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) in Oncology
The Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane tyrosine kinase receptor that is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization, which triggers the activation of its intracellular tyrosine kinase domain.[3][4] This activation leads to the autophosphorylation of multiple tyrosine residues within its cytoplasmic tail, creating docking sites for various adapter proteins and enzymes.[2][4]
The recruitment of these signaling molecules initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways.[2][4] In many cancers, such as non-small cell lung cancer (NSCLC) and head and neck cancer, EGFR is frequently overexpressed or harbors activating mutations.[1][5] This aberrant signaling drives uncontrolled tumor growth, survival, and metastasis, making EGFR a prime target for cancer therapy.[5][6]
The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers. These inhibitors compete with ATP for the binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[3][4][] This guide provides a detailed technical overview of the effects of specific EGFR TKIs on these critical downstream pathways, presents quantitative data on their inhibitory effects, outlines key experimental protocols for their study, and discusses mechanisms of therapeutic resistance.
Core EGFR Downstream Signaling Pathways
Activation of EGFR triggers a complex network of intracellular signaling cascades. The three canonical pathways that are most critical to its oncogenic function are detailed below.
RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Growth factor receptor-bound protein 2 (GRB2) is recruited to phosphorylated tyrosine residues on EGFR. GRB2, in complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates the small GTPase RAS. Activated RAS (RAS-GTP) then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 subsequently phosphorylates and activates the final effectors, ERK1/2 (also known as p44/42 MAPK). Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors (e.g., c-Jun, c-Fos, c-Myc), ultimately promoting cell cycle progression and proliferation.[2][6]
PI3K-AKT-mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major driver of cell growth, survival, and metabolism. Activated EGFR can recruit the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT (also known as Protein Kinase B) at the cell membrane.[5] Activated AKT phosphorylates a wide array of substrates, including the mammalian Target of Rapamycin (mTOR) complex, which promotes protein synthesis and cell growth, and BAD and Forkhead box proteins, which inhibits apoptosis and promotes cell survival.[2][8]
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in EGFR-mediated cell survival and proliferation. EGFR activation can lead to the recruitment and phosphorylation of JAK proteins, which in turn phosphorylate STAT proteins (primarily STAT1, STAT3, and STAT5). Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[2]
References
- 1. Quantitative Proteomics Analysis Reveals Molecular Networks Regulated by Epidermal Growth Factor Receptor Level in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics of Osimertinib (AZD9291): A Technical Guide
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (EGFRm) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its distinct pharmacokinetic profile, including significant central nervous system (CNS) penetration, underpins its clinical efficacy in non-small cell lung cancer (NSCLC).[3][4] This guide provides an in-depth overview of the preclinical pharmacokinetics of osimertinib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used for their determination.
Pharmacokinetic Data Summary
The preclinical pharmacokinetic parameters of osimertinib have been characterized in multiple species, including mice, rats, and dogs.[5] These studies reveal moderate to high clearance and variable oral bioavailability that appears to be dose-dependent, potentially due to the saturation of clearance mechanisms at higher doses.[5]
Table 1: Comparative Preclinical Pharmacokinetic Parameters of Osimertinib
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Clearance (CL) | Moderate to High | Moderate | Medium |
| Oral Bioavailability (F%) | Low (at low doses) | Low (19%) | Good |
| Half-life (t½) | ~3 hours | - | - |
| Key Active Metabolites | AZ5104, AZ7550 | AZ5104, AZ7550 | AZ5104, AZ7550 |
Data compiled from multiple preclinical studies.[5][6][7]
Table 2: In Vitro Permeability and Efflux Ratios
| Compound | Cell Line | Efflux Ratio (ER) | Substrate Of |
|---|---|---|---|
| Osimertinib | Caco-2 | <2.0 | - |
| Osimertinib | MDCK-MDR1 | 13.4 | P-gp |
| Osimertinib | MDCK-BCRP | 5.4 | BCRP |
Data from in vitro cell-based assays.[3][8]
Detailed Experimental Protocols
1. In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, clearance, and bioavailability) of osimertinib in animal models.
-
Methodology:
-
Animal Models: Studies have utilized various mouse strains (e.g., CD-1, SCID, Nude), Sprague Dawley rats, and dogs.[5][9]
-
Dosing: For intravenous (IV) administration, osimertinib is typically dissolved in a vehicle like 30% dimethylacetamide in water.[9] For oral (PO) administration, a suspension in 1% polysorbate 80 is commonly used.[9] Doses have ranged from 1 mg/kg to over 50 mg/kg.[5][9]
-
Sample Collection: Blood samples are collected at multiple time points post-dosing via methods like tail vein sampling in mice.[9]
-
Bioanalysis: Plasma concentrations of osimertinib and its active metabolites (AZ5104 and AZ7550) are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10]
-
Pharmacokinetic Analysis: Parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and bioavailability (F%) are calculated using non-compartmental analysis.
-
2. In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for osimertinib's metabolism.
-
Methodology:
-
Test Systems: Experiments are conducted using human and animal liver microsomes (HLM, MLM) and recombinant human cytochrome P450 enzymes.[6]
-
Incubation: Osimertinib is incubated with the test systems in the presence of NADPH (a necessary cofactor for CYP enzyme activity).
-
Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed. The primary metabolic pathways identified are oxidation and dealkylation.[7][11]
-
Enzyme Phenotyping: Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A1) are used to determine the specific enzymes responsible for the formation of each metabolite.[6] While CYP3A is the primary metabolizing enzyme in humans, preclinical data indicates murine Cyp2d enzymes are largely responsible for its metabolism in mice.[6][7]
-
3. Cell Permeability and Efflux Transporter Assays
-
Objective: To assess the membrane permeability of osimertinib and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Methodology:
-
Cell Lines: Caco-2 cells, which form a monolayer mimicking the intestinal epithelium, are used to assess passive permeability.[3] Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) or BCRP are used to assess transporter interactions.[3][8]
-
Transport Assay: Osimertinib is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The amount of compound that transports to the opposite side over time is measured.
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability. An ER significantly greater than 2 suggests active efflux. Osimertinib demonstrated an efflux ratio of less than 2 in Caco-2 cells, indicating good passive permeability, but was identified as a substrate for both P-gp and BCRP in overexpressing cell lines.[3][8]
-
Visualizations: Pathways and Workflows
EGFR Signaling and Osimertinib Inhibition
Osimertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][12] This action blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[1][12][13]
Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.
Preclinical Pharmacokinetic Study Workflow
The determination of pharmacokinetic properties follows a structured workflow, from initial dose preparation to final data analysis, ensuring robust and reproducible results.
Caption: A typical workflow for an in vivo preclinical pharmacokinetic study.
Osimertinib Metabolism Pathway
In preclinical species and humans, osimertinib is metabolized into two primary active metabolites, AZ7550 and AZ5104, primarily through oxidation and dealkylation.[7][11][14]
Caption: Primary metabolic pathways of Osimertinib.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of Gefitinib for Research Applications
Introduction
Gefitinib (Iressa®, ZD1839) is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the catalytic domain of the receptor, thereby inhibiting EGFR autophosphorylation and blocking downstream signal transduction pathways.[1][3][4] This action disrupts the aberrant signaling that drives proliferation and survival in cancer cells where EGFR is overexpressed or mutated, making Gefitinib a critical tool in oncology research and a therapeutic agent for non-small cell lung cancer (NSCLC).[1][2][5] For researchers, a comprehensive understanding of Gefitinib's physicochemical properties, particularly its solubility and stability, is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.
This technical guide provides an in-depth overview of the solubility and stability of Gefitinib, presenting quantitative data, storage recommendations, and detailed experimental protocols relevant to its handling and use in a research setting.
Section 1: Solubility Profile
Gefitinib is a lipophilic molecule, a characteristic that dictates its solubility across various solvents. It is classified as practically insoluble in aqueous media at neutral and alkaline pH, with solubility increasing under acidic conditions.[6] The compound is freely soluble in dimethyl sulfoxide (DMSO).[6][7]
For most in vitro cell-based assays, the recommended procedure involves preparing a concentrated stock solution in an organic solvent like DMSO, which can then be diluted to the final working concentration in aqueous cell culture media.[8]
Table 1: Quantitative Solubility Data for Gefitinib
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~89 mg/mL[9][10] | ~199.14 mM[9][10] | Fresh, anhydrous DMSO is recommended as it is hygroscopic; absorbed moisture can reduce solubility.[10] |
| DMSO | ~40 mg/mL[11] | ~89.48 mM | - |
| DMSO | ~20 mg/mL[8][12] | ~44.74 mM | - |
| DMF | ~20 mg/mL[8][12] | ~44.74 mM | - |
| Ethanol | ~4 mg/mL[11][13] | ~8.95 mM | - |
| Ethanol | ~0.3 mg/mL[8][12] | ~0.67 mM | - |
| Methanol | 20 mg/mL[13] | 44.74 mM | - |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[8][12] | ~1.12 mM | Recommended for preparing aqueous solutions from a DMSO stock.[8][12] |
| Water | Insoluble (<1 mg/mL)[9][13] | - | Solubility is pH-dependent and increases at pH < 4.[1] |
| Peceol | 45.4 mg/mL[14] | ~101.59 mM | Oil used in lipid-based formulations.[14] |
| Labrasol ALF | 33.6 mg/mL[14] | ~75.18 mM | Surfactant used in lipid-based formulations.[14] |
| Transcutol P | 76 mg/mL[14] | ~170.06 mM | Co-surfactant used in lipid-based formulations.[14] |
Molecular Weight of Gefitinib: 446.9 g/mol [8]
Section 2: Stability and Storage
Proper storage of Gefitinib is crucial to maintain its chemical integrity and biological activity. Degradation can occur under various stress conditions, including exposure to harsh pH, oxidation, and light.
Table 2: Stability Data and Storage Recommendations for Gefitinib
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C[8][12] | ≥ 4 years[8] | Store in a dry, dark place. The container should be tightly sealed.[15] |
| Crystalline Solid | Room Temperature (15-30°C)[16] | See Expiration | Should be kept in original packaging.[16] |
| Solution in DMSO/Ethanol | -20°C[11] | Up to 1 month[11] | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] |
| Solution in DMSO/Ethanol | -80°C[10] | Up to 1 year[10] | For long-term storage of stock solutions.[10] |
| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for > 1 day[8][12] | Gefitinib is prone to precipitation and degradation in aqueous buffers over time.[8][12] |
Forced Degradation Studies: Forced degradation studies show that Gefitinib is susceptible to degradation under acidic, alkaline, and oxidative conditions.[17] One study indicated that after exposure to oxidative stress (H₂O₂), approximately 47.8% of the compound degraded.[5] It is relatively stable under thermal stress.[5] These findings underscore the importance of protecting Gefitinib solutions from harsh chemical environments.
Section 3: Signaling Pathway Context
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[1][3][18] Gefitinib blocks the initial autophosphorylation step, thereby shutting down these downstream signals.[1][3]
Caption: Simplified EGFR signaling pathway and Gefitinib's mechanism of action.
Section 4: Experimental Protocols
The following sections detail generalized protocols for determining the solubility and stability of Gefitinib in a laboratory setting.
Protocol 1: Determination of Equilibrium (Thermodynamic) Solubility
This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[19][20] The goal is to create a saturated solution where the concentration of dissolved Gefitinib is in equilibrium with the undissolved solid phase.
Caption: General workflow for equilibrium solubility assessment.
Detailed Methodology:
-
Preparation: Add an excess amount of solid Gefitinib to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).[20] The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 48-72 hours) to reach equilibrium.[20] Time to equilibrium should be established in preliminary experiments.[20]
-
Phase Separation: After agitation, allow the samples to stand to let solids settle. To ensure complete removal of undissolved material, centrifuge the samples at high speed (e.g., >10,000 x g). Carefully collect the supernatant, optionally filtering it through a 0.22 µm PVDF or PTFE syringe filter.
-
Analysis: Quantify the concentration of Gefitinib in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 332 nm).[8][21]
-
Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of Gefitinib.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol describes a typical stability-indicating HPLC method to assess the degradation of Gefitinib in solution over time and under stress conditions.
Caption: Workflow for a solution stability and forced degradation study.
Detailed Methodology:
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.[17][21]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH 3.6) and an organic solvent like acetonitrile in a 55:45 v/v ratio.[17][21]
-
Detection: Set the UV detector to a wavelength where Gefitinib has strong absorbance, such as 248 nm or 332 nm.[21]
-
Sample Preparation:
-
Analysis:
-
Inject a sample immediately after preparation to establish the T=0 baseline.
-
Store the remaining solutions under the desired conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots into the HPLC system.
-
-
Data Interpretation: Calculate the percentage of Gefitinib remaining at each time point by comparing its peak area to the T=0 peak area. The appearance of new peaks in the chromatogram indicates the formation of degradation products. The method is considered "stability-indicating" if the degradation peaks are well-resolved from the parent Gefitinib peak.[21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. scitechnol.com [scitechnol.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
- 21. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide on Osimertinib for Targeting EGFR-Mutant Cancers
Introduction
Osimertinib (AZD9291), marketed as Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Developed by AstraZeneca, this oral, irreversible inhibitor was engineered to selectively target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its relative sparing of wild-type (WT) EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][2]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding effectively blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3]
The primary targets of osimertinib are EGFR proteins with:
-
Sensitizing mutations: Such as deletions in exon 19 (e.g., E746_A750del) and the L858R point mutation in exon 21.[4][5]
-
The T790M resistance mutation: This mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][6]
Osimertinib demonstrates significantly higher potency against mutant forms of EGFR compared to the wild-type receptor, which is a key factor in its clinical efficacy and tolerability.[2]
Data Presentation
The efficacy of osimertinib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Osimertinib (IC50 Values)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 - 23 | [7][8] |
| H3255 | L858R | 12 | [8] |
| H1975 | L858R/T790M | 5 - 15 | [1][8] |
| PC-9ER | Exon 19 deletion/T790M | 13 | [8] |
| LoVo | Wild-Type EGFR | 493.8 | [9] |
Table 2: Clinical Efficacy of Osimertinib in Major Phase III Trials
| Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| FLAURA | Osimertinib | 1st-line, EGFR-mutant (Ex19del/L858R) | 18.9 months | 77% | [10][11] |
| Gefitinib or Erlotinib | 1st-line, EGFR-mutant (Ex19del/L858R) | 10.2 months | 69% | [10][11] | |
| AURA3 | Osimertinib | 2nd-line, T790M-positive | 10.1 months | 71% | [10] |
| Platinum-Pemetrexed | 2nd-line, T790M-positive | 4.4 months | 31% | [10] |
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades critical for cell growth and survival.[] The two major pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[][13] Osimertinib's inhibition of mutant EGFR effectively dampens these pro-survival signals.
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of osimertinib on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., H1975, PC-9) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with serially diluted concentrations of osimertinib for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of osimertinib in a living organism.
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[14][15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. Osimertinib is typically administered orally, once daily.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Resistance Mechanisms
Despite the significant efficacy of osimertinib, acquired resistance can develop. Mechanisms of resistance are heterogeneous and can be broadly categorized as:
-
EGFR-dependent: The most notable is the acquisition of a C797S mutation in the EGFR gene, which prevents the covalent binding of osimertinib.[1]
-
EGFR-independent: These mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or transformations to other cancer types like small cell lung cancer.[15]
Osimertinib is a highly effective, third-generation EGFR TKI that has transformed the treatment landscape for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance mutation.[3][16] Its high selectivity for mutant EGFR provides a significant clinical benefit, improving progression-free survival while maintaining a manageable safety profile.[10][17] Ongoing research continues to explore its role in various clinical settings and to understand and overcome the mechanisms of acquired resistance.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Osimertinib, the winner, but cannot yet take it all - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: Dissolution and Storage of Osimertinib for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research purposes only. "Osimertinib" is used as a representative example of a specific Epidermal Growth Factor Receptor (EGFR) inhibitor. Researchers should always consult the manufacturer-specific data sheet for their particular compound for the most accurate information.
Introduction
Osimertinib (AZD9291) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI)[1][2][3]. It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs[1][4]. In contrast to earlier generations, Osimertinib spares wild-type EGFR, which may lead to reduced toxicity[1]. Its mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase, leading to prolonged inhibition of downstream signaling pathways crucial for tumor growth and survival[4][5][6].
These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of Osimertinib, ensuring data integrity and reproducibility in a research setting.
Data Presentation: Solubility and Storage
Proper handling and storage are critical for maintaining the stability and activity of Osimertinib. The following tables summarize key quantitative data for solubility and recommended storage conditions.
Table 1: Osimertinib Solubility
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | up to 100 mg/mL (200.16 mM) | May require sonication or warming. | [7][8] |
| Ethanol | 33 mg/mL (66.05 mM) | Requires warming to 50°C. | [8] |
| Water | Insoluble / Very Slightly Soluble | pH-dependent; reported values include 0.0224 mg/mL and ~0.924 mg/mL. | [1][2][9] |
| Water (37°C) | 3.1 mg/mL | --- | [10] |
| Simulated Gastric Fluid (pH 1.2) | 2.136 mg/mL | Maximum solubility observed in physiological buffers. | [9] |
Note: Solubility can vary slightly between batches. It is recommended to perform in-house solubility tests.[2]
Table 2: Recommended Storage Conditions for Stock Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Duration | Recommendations | Source(s) |
| Powder | N/A | Room Temperature | Per Manufacturer | Shipped at room temperature without cooling measures. | [2] |
| Stock Solution | DMSO | -20°C | 1 year | Store in sealed vials, protected from moisture. | [11] |
| Stock Solution | DMSO | -80°C | 2 years | Preferred for long-term storage. | [4][11] |
| Working Solutions | Aqueous Buffer / Media | -80°C | Use Freshly Prepared | Prepare fresh from stock for each experiment to ensure stability. | [5] |
Key Recommendation: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes before storage[11].
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Osimertinib (Molecular Weight: 499.61 g/mol for free base; 595.71 g/mol for mesylate salt. Note: Always use the MW from your product's data sheet for calculations).
Materials:
-
Osimertinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution using Osimertinib mesylate (MW: 595.71), weigh out 5.96 mg of the powder.
-
Weighing: Carefully weigh the calculated amount of Osimertinib powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO (e.g., 1 mL for the calculation above).
-
Mixing: Vortex the solution thoroughly for 2-3 minutes. If insolubility is observed, use an ultrasonic water bath to facilitate dissolution[7].
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -80°C for long-term stability[4][11].
Protocol 2: In Vitro Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in cancer cell lines using a Cell Counting Kit-8 (CCK-8) or similar viability assay.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for T790M mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[12]
-
96-well cell culture plates
-
Osimertinib stock solution (10 mM in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight[2].
-
Preparation of Working Solutions: Prepare a series of serial dilutions of Osimertinib in complete culture medium from the DMSO stock solution. A typical concentration range is 0.001 µM to 1 µM[2]. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator[2][12].
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to assess how Osimertinib affects the phosphorylation of EGFR and its downstream targets like AKT and ERK.
Materials:
-
Cancer cell lines
-
Osimertinib stock solution
-
Cold PBS
-
Lysis buffer (e.g., SDS lysis buffer or RIPA buffer with protease/phosphatase inhibitors)[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T)[13]
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Osimertinib (e.g., 10, 50, 100 nM) for a specified time, such as 2 to 24 hours[3][14].
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer[13]. Scrape the cells, collect the lysate, and incubate on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay[13].
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane[13].
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathway Visualization
Osimertinib exerts its therapeutic effect by inhibiting EGFR-mediated signaling pathways that drive cell proliferation and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. oaji.net [oaji.net]
- 10. tga.gov.au [tga.gov.au]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibodies and western blotting [bio-protocol.org]
- 14. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Concentrations of Specific EGFR Inhibitors for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing specific Epidermal Growth Factor Receptor (EGFR) inhibitors in Western blot analysis. The information herein is intended to guide researchers in determining appropriate experimental conditions to assess the efficacy and mechanism of action of these targeted therapies.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. When studying the effects of EGFR inhibitors, this method is crucial for evaluating the modulation of EGFR phosphorylation and downstream signaling pathways. The concentration of the inhibitor used is a critical parameter that can significantly influence the experimental outcome. This document summarizes the recommended concentrations for several commonly used EGFR inhibitors and provides a generalized protocol for their application in Western blot analysis.
Recommended Inhibitor Concentrations for Western Blot
The optimal concentration of an EGFR inhibitor can vary depending on the cell line, treatment duration, and the specific research question. The following table summarizes recommended concentration ranges for several inhibitors based on manufacturer guidelines and published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Inhibitor | Type | Recommended Concentration Range (in vitro) | Typical Pre-treatment Time | Notes |
| Gefitinib | Tyrosine Kinase Inhibitor | 0.1 - 10 µM[1] | 0.5 - 2 hours[1] | Can be used alone for up to 24 hours. A concentration of 5-10 µM has been shown to inhibit EGFR, AKT, and ERK phosphorylation.[2] |
| Erlotinib | Tyrosine Kinase Inhibitor | 0.1 - 10 µM[3] | 0.5 - 2 hours[3] | In some glioblastoma cell lines, concentrations around 13-16 µM have been used for longer-term (144h) treatments.[4] |
| Afatinib | Irreversible Tyrosine Kinase Inhibitor | 0.5 - 5 µM | 6 months (for generating resistant clones)[5] | For shorter-term pathway analysis, lower concentrations and shorter incubation times should be tested. |
| Osimertinib | Irreversible Tyrosine Kinase Inhibitor | 20 - 200 nM[6] | 14 days (for colony formation assays)[6] | Effective inhibition of EGFR phosphorylation is observed at these concentrations.[6] |
| Cetuximab | Monoclonal Antibody | 10 - 100 µg/mL[7] | 3 - 12 hours[7] | A concentration of 100 µg/mL has been shown to inhibit EGFR and Akt phosphorylation.[7] |
Experimental Protocols
This section outlines a general protocol for treating cells with EGFR inhibitors and subsequent preparation of cell lysates for Western blot analysis.
I. Cell Culture and Treatment with EGFR Inhibitors
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they reach 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the EGFR inhibitor in a suitable solvent, such as DMSO.[1][3] Further dilute the inhibitor to the desired final concentration in cell culture medium.
-
Cell Treatment:
-
For experiments involving growth factor stimulation (e.g., EGF), it is common to serum-starve the cells for several hours to overnight before treatment.
-
Pre-treat the cells with the EGFR inhibitor for the desired amount of time (refer to the table above).
-
If applicable, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation.[1][8]
-
Include appropriate controls, such as untreated cells and vehicle-treated (e.g., DMSO) cells.
-
II. Preparation of Cell Lysates
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 8-12% acrylamide). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 2. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of Osimertinib in Combination with Chemotherapy
Introduction
Osimertinib (Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] It is a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer (NSCLC).[2] However, acquired resistance to osimertinib eventually develops, limiting its long-term efficacy.[1]
Combining osimertinib with cytotoxic chemotherapy, such as platinum-based agents (cisplatin, carboplatin) and pemetrexed, is a key strategy being investigated to enhance anti-tumor activity and delay the onset of resistance.[2][3] Preclinical and clinical studies have demonstrated that this combination can lead to superior outcomes compared to osimertinib monotherapy.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the preclinical experimental design to evaluate the efficacy and mechanism of action of osimertinib in combination with chemotherapy in EGFR-mutated NSCLC models.
Key Concepts: Evaluating Drug Combination Effects
When combining therapeutic agents, the resulting effect can be synergistic, additive, or antagonistic. It is crucial to quantify these interactions to identify promising combinations.
-
Synergism : The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity : The combined effect is equal to the sum of the individual effects.
-
Antagonism : The combined effect is less than the sum of their individual effects.
The Combination Index (CI) , based on the Chou-Talalay method, is a widely accepted quantitative measure for drug interactions.[6]
-
CI < 1 : Indicates synergism.
-
CI = 1 : Indicates an additive effect.
-
CI > 1 : Indicates antagonism.
Visualizations: Workflows and Signaling Pathways
A logical experimental workflow is critical for systematically evaluating a drug combination. The process typically begins with in vitro assays to establish synergy and basic mechanisms, followed by in vivo studies to confirm efficacy in a more complex biological system.
Caption: Preclinical experimental workflow for combination therapy evaluation.
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[7][8] Osimertinib directly inhibits the tyrosine kinase activity of mutant EGFR, while chemotherapy agents like cisplatin induce DNA damage, leading to apoptosis.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EGFR Inhibitor Inactivity
Welcome to the technical support center for our specific Epidermal Growth Factor Receptor (EGFR) inhibitors. This resource is designed to help you troubleshoot experiments where your specific EGFR inhibitor is not showing the expected activity in your cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered by researchers and provide step-by-step guidance to identify and solve the problem.
FAQ 1: Why is my specific EGFR inhibitor not reducing cell viability or proliferation?
Possible Cause 1: Inappropriate Cell Line
-
Question: Is your cell line known to be sensitive to this class of EGFR inhibitor?
-
Troubleshooting:
-
Verify EGFR Status: Confirm that your cell line expresses the specific EGFR mutation (e.g., Exon 19 deletion, L858R) that the inhibitor is designed to target. Cell lines with wild-type (WT) EGFR or known resistance mutations (e.g., T790M for first-generation inhibitors) will likely be insensitive.[1][2][3]
-
Check for Primary Resistance: Some cell lines possess inherent resistance mechanisms even with a sensitizing EGFR mutation. For example, the H1650 cell line has an EGFR deletion but is resistant due to PTEN loss.[1]
-
Consult Literature: Review publications to see if your cell line has been previously characterized for its response to similar EGFR inhibitors.
-
Possible Cause 2: Sub-optimal Experimental Conditions
-
Question: Are the inhibitor concentration and treatment duration appropriate?
-
Troubleshooting:
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.[2][4] Your initial concentration may be too low.
-
Extend Treatment Duration: The effect on cell viability may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
-
Confirm Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. If possible, verify its activity in a well-characterized sensitive cell line (e.g., PC-9, HCC827) as a positive control.
-
Possible Cause 3: Acquired or Intrinsic Resistance Mechanisms
-
Question: Could the cells have developed resistance or have pre-existing mechanisms that bypass EGFR signaling?
-
Troubleshooting:
-
Check for "Bypass" Pathway Activation: The cells may be using other signaling pathways to survive. Common bypass mechanisms include the activation of MET, HER2, or AXL receptor tyrosine kinases.[4][5][6]
-
Analyze Downstream Pathways: Investigate the activation status of key downstream signaling nodes like PI3K/AKT and RAS/MEK/ERK.[5][7] Constitutive activation of these pathways (e.g., through KRAS or PIK3CA mutations) can render the cells independent of EGFR signaling.[6][8]
-
FAQ 2: Western blot analysis shows no decrease in phosphorylated EGFR (p-EGFR) after treatment. What's wrong?
Possible Cause 1: Incorrect Timing or Dosing
-
Question: Was the experiment timed correctly to observe the inhibition of EGFR phosphorylation?
-
Troubleshooting:
-
Shorten Treatment Time: Inhibition of EGFR autophosphorylation is a rapid event. Assess p-EGFR levels at earlier time points (e.g., 15 minutes, 1 hour, 4 hours) post-treatment.[2]
-
Increase Inhibitor Concentration: The concentration used may be insufficient to achieve target inhibition in your specific cell line. Use a higher concentration or perform a dose-response experiment and collect lysates for Western blotting.
-
Serum Starvation: If you are stimulating with EGF, ensure cells are properly serum-starved before stimulation to reduce baseline receptor activation.
-
Possible Cause 2: Technical Issues with the Assay
-
Question: Are the Western blot reagents and protocol optimized?
-
Troubleshooting:
-
Antibody Validation: Confirm that your primary antibody is specific for the phosphorylated form of EGFR at the correct site (e.g., pY1068, pY1173).
-
Loading Controls: Use a total-EGFR antibody as a control to ensure that the lack of a p-EGFR signal is not due to a general loss of the protein. Use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins after cell lysis.
-
Possible Cause 3: On-Target Resistance Mutation
-
Question: Does the EGFR protein in your cells have a mutation that prevents the inhibitor from binding?
-
Troubleshooting:
-
The "Gatekeeper" Mutation (T790M): For first and second-generation inhibitors, the T790M mutation is the most common cause of resistance.[3][9] This mutation increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to bind.[3]
-
The C797S Mutation: For third-generation covalent inhibitors like osimertinib, the C797S mutation prevents the drug from forming its covalent bond with the receptor, leading to resistance.[3]
-
Action: If you suspect a resistance mutation, sequence the EGFR kinase domain of your cell line.
-
Quantitative Data Summary
The following table summarizes typical IC50 values for different generations of EGFR inhibitors against various EGFR genotypes. These values are illustrative and can vary between cell lines and assay conditions.
| Cell Line | EGFR Status | 1st Gen. Inhibitor (Gefitinib) IC50 | 3rd Gen. Inhibitor (Osimertinib) IC50 |
| PC-9 | Exon 19 del | ~10-30 nM | ~10-20 nM |
| HCC827 | Exon 19 del | ~5-20 nM | ~5-15 nM |
| H1975 | L858R + T790M | > 5,000 nM | ~15-50 nM |
| A549 | WT | > 10,000 nM | ~5,000-10,000 nM |
Data compiled from representative literature.[2][4][10]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (Using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the specific EGFR inhibitor in complete growth medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol allows for the direct assessment of the inhibitor's effect on EGFR activity.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum starve the cells overnight if EGF stimulation is required.
-
Treatment: Treat cells with the specific EGFR inhibitor or vehicle control at the desired concentrations for the specified time (e.g., 1 hour). If applicable, stimulate with EGF (e.g., 50 ng/mL) for the last 15 minutes of the incubation.
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Canonical EGFR signaling pathway and the point of inhibitor action.
Caption: A logical workflow for troubleshooting lack of inhibitor activity.
Caption: Major categories of resistance to EGFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
Technical Support Center: Optimizing Osimertinib Dosage for In Vivo Studies
Welcome to the technical support center for optimizing in vivo studies using Osimertinib (AZD9291). This resource provides researchers, scientists, and drug development professionals with detailed guidance through frequently asked questions and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is Osimertinib and what is its mechanism of action?
Osimertinib (AZD9291) is an oral, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism involves covalently binding to a cysteine residue (C797) in the ATP-binding site of mutant forms of EGFR.[1][2][4] This action selectively inhibits EGFR harboring activating mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while having much lower activity against wild-type (WT) EGFR.[2] By blocking ATP-dependent phosphorylation, Osimertinib suppresses downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[1][2][4]
Q2: What is a typical starting dose for Osimertinib in mouse models?
A typical starting dose for Osimertinib in mouse models often ranges from 5 mg/kg to 25 mg/kg, administered once daily via oral gavage.[5][6][7] The exact dose depends on the specific mouse model (e.g., cell line-derived xenograft, patient-derived xenograft), the EGFR mutation status of the tumor, and the experimental endpoint. Studies have shown efficacy at doses as low as 5-10 mg/kg per day.[6] For example, a dose of 15 mg/kg has been used in NOD-SCID mice with PC9 cells (EGFR exon 19 deletion).[5][8]
Q3: How should I prepare and administer Osimertinib for in vivo studies?
Osimertinib is typically administered via oral gavage. A common vehicle for suspension is a solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 1% Polysorbate 80 (Tween 80).[6][7] It is crucial to ensure the drug is uniformly suspended before each administration.
Q4: What are the expected pharmacokinetic properties of Osimertinib in preclinical models?
Osimertinib demonstrates dose-proportional pharmacokinetics.[9] Following oral administration, it achieves steady-state concentrations after about 15 days of daily dosing, with an approximate threefold accumulation.[9] It has a relatively long half-life of about 48 hours in humans, which may translate to sustained target engagement in animal models.[9] Importantly, Osimertinib has been shown to have greater penetration of the mouse blood-brain barrier compared to earlier-generation EGFR-TKIs, making it suitable for brain metastases models.[10]
Troubleshooting Guide
Q5: I am observing significant body weight loss or other signs of toxicity in my mice. What should I do?
-
Dose Reduction: High doses of Osimertinib (e.g., >25 mg/kg daily) can lead to toxicity. Consider reducing the dose or changing the dosing schedule (e.g., dosing 5 days on, 2 days off, or switching to a weekly regimen).[5]
-
Vehicle Check: Ensure the vehicle itself is not causing adverse effects. Administer a vehicle-only control group and monitor them closely.
-
Animal Health: Confirm the overall health of the mice before starting the experiment. Pre-existing conditions can be exacerbated by treatment.
-
Monitor Closely: Weigh the animals daily or at least three times per week to catch toxicity early.[10] A body weight loss of >15-20% is a common endpoint criterion.
Q6: The tumor is not responding to Osimertinib treatment. What are the possible reasons?
-
Incorrect Model: Verify that your tumor model (cell line or PDX) harbors an Osimertinib-sensitive EGFR mutation (e.g., Exon 19 deletion, L858R, or T790M). The drug has significantly less activity against WT-EGFR.[2]
-
Drug Formulation/Administration: Ensure the drug is being properly suspended and administered. Inconsistent dosing can lead to suboptimal exposure. Verify your gavage technique to ensure the full dose is delivered.
-
Acquired Resistance: If tumors initially respond and then regrow, you may be observing acquired resistance. Common mechanisms include secondary EGFR mutations (like C797S), or activation of bypass pathways (like MET amplification or KRAS mutations).[11][12][13][14][15]
-
Suboptimal Dose: The dose may be too low for your specific model. Consider performing a dose-escalation study to find the optimal therapeutic window.
Q7: How can I confirm that Osimertinib is hitting its target in vivo?
To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor samples at various time points after a single or multiple doses of Osimertinib.[7] The tissue can then be analyzed by Western blot or immunohistochemistry to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. A significant reduction in pEGFR levels indicates target engagement.[10]
Data Presentation Tables
Table 1: Example Dosing Regimens for Osimertinib in Preclinical Mouse Models
| Mouse Model | Tumor Cell Line / Type | EGFR Mutation | Dose (mg/kg) | Route | Dosing Schedule | Reference |
| NOD-SCID | PC9-luciferase | Exon 19 del | 15 | Oral Gavage | Daily or Weekly | [5][8] |
| NSG | LG1423 PDX | Not Specified | 25 | Oral Gavage | Daily | [7] |
| Transgenic | EGFRL858R | L858R | 7.5 | Oral Gavage | Daily | [6] |
| Transgenic | EGFRL858R+T790M | L858R+T790M | 5 | Oral Gavage | Daily | [6] |
| NSG | PC-9 Luc⁺ | Exon 19 del | 1-15 | IP Injection | 5 days/week | [16] |
Table 2: Summary of Human Pharmacokinetic Parameters for Osimertinib (80 mg QD)
| Parameter | Mean Value | Unit |
| Apparent Clearance (CL/F) | 14.3 | L/h |
| Apparent Volume of Distribution (Vd/F) | 918 | L |
| Half-life (t1/2) | 48 | hours |
| Time to Steady State | ~15 | days |
| Data derived from human clinical studies and may be used to inform preclinical model design.[9][17][18] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture & Implantation:
-
Culture EGFR-mutant cancer cells (e.g., PC-9, H1975) under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously implant 2-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., Nude, NOD-SCID).
-
-
Tumor Growth & Randomization:
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Measure tumors with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.[7]
-
Randomize mice into treatment groups (e.g., Vehicle, Osimertinib 5 mg/kg, Osimertinib 15 mg/kg) with similar average tumor volumes.[7]
-
-
Drug Preparation & Administration:
-
Prepare Osimertinib suspension in the chosen vehicle (e.g., 0.5% HPMC, 1% Tween 80).
-
Administer the drug via oral gavage daily for the duration of the study (e.g., 21 days).[7]
-
-
Monitoring & Endpoints:
-
Monitor tumor volume and body weight 2-3 times weekly.[10]
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or significant body weight loss (>20%).
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (%TGI) by comparing the change in tumor volume in treated groups to the vehicle control group.[7]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Experimental workflow for an in vivo Osimertinib efficacy study.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
- 9. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
overcoming off-target effects of [specific EGFR inhibitor]
Welcome to the Technical Support Center for Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding and overcoming the off-target effects of Osimertinib in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity and off-target activities of Osimertinib.
Q1: What are the primary on-target and known off-target effects of Osimertinib?
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively and irreversibly target sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Its primary mechanism involves forming a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR, which blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[3][4]
However, like many kinase inhibitors, Osimertinib can exhibit off-target activity. Computational analyses and experimental studies have predicted or identified several potential off-target kinases, including:
-
Janus kinase 3 (JAK3)
-
Proto-oncogene tyrosine-protein kinase Src
-
Mitogen-activated protein kinases (MAPKs)
-
Lymphocyte-specific protein tyrosine kinase (LCK)
-
Cell division protein kinase 2 (CDK2)[5]
Furthermore, resistance to Osimertinib can arise from the activation of "bypass tracks," which are considered off-target mechanisms. These include the amplification or activation of parallel signaling pathways like MET and HER2 (ERBB2).[6][7][8]
Q2: What are the common phenotypic consequences of off-target effects in cell-based assays?
Off-target effects can manifest in various ways during in vitro experiments, often complicating data interpretation. Common observations include:
-
Unexpected Cytotoxicity: You may observe significant growth inhibition or cell death in cell lines that do not express the target EGFR mutations (e.g., WT-EGFR cell lines) at concentrations where on-target effects are not expected.
-
Altered Signaling Pathways: You might detect modulation of signaling pathways not directly regulated by EGFR. For example, unexpected changes in STAT phosphorylation could suggest off-target effects on JAK family kinases.
-
Changes in Cell Morphology: Some off-target effects can induce changes in cell morphology, such as a shift towards a mesenchymal phenotype, which may be independent of EGFR inhibition.[9]
Q3: How can I distinguish between on-target EGFR inhibition and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Use of Isogenic Cell Lines: Compare the effects of Osimertinib in a parental cell line with low or no target expression (e.g., WT-EGFR) versus an isogenic line engineered to express the mutant EGFR. A potent effect in the parental line at low concentrations suggests potential off-target activity.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of Osimertinib than off-target effects.[1] A wide gap between the IC50 for mutant EGFR inhibition and the IC50 for WT-EGFR or other off-targets indicates good selectivity.
-
Rescue Experiments: To confirm that an observed phenotype is due to on-target EGFR inhibition, attempt to "rescue" the effect by introducing a downstream, constitutively active signaling molecule (e.g., active AKT or MEK). If the phenotype is rescued, it is likely an on-target effect.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Osimertinib is physically binding to EGFR within the cell at the concentrations used in your experiments.[10][11]
-
Orthogonal Approaches: Use a different tool to validate the target, such as siRNA or shRNA, to knock down EGFR.[12] If the phenotype of EGFR knockdown matches the phenotype of Osimertinib treatment, it provides strong evidence for an on-target effect.
Section 2: Troubleshooting Experimental Issues
This guide provides solutions to specific problems researchers may encounter when working with Osimertinib.
Q1: My EGFR wild-type cell line shows sensitivity to Osimertinib. What is the likely cause?
While Osimertinib is highly selective for mutant EGFR over wild-type, it can inhibit WT-EGFR at higher concentrations.[1] If you observe sensitivity, consider the following:
-
Concentration: You may be using a concentration of Osimertinib that is high enough to inhibit WT-EGFR or other off-target kinases essential for the survival of that specific cell line. Refer to the data tables below for on-target vs. off-target potency.
-
"Oncogene Swap": In some contexts, cells can develop dependence on alternative signaling pathways. The observed sensitivity might be due to Osimertinib's inhibition of an off-target kinase that the cell line has become dependent on for survival.[9]
-
Experimental Artifact: Rule out issues with cell line identity, contamination, or experimental reagents.
Troubleshooting Steps:
-
Perform a detailed dose-response curve and determine the IC50. Compare this value to the known IC50 for on-target mutant EGFR cell lines. A significantly higher IC50 suggests a non-primary target effect.
-
Conduct a kinase screen or use computational tools to predict likely off-targets in your cell line's genomic context.[13]
-
Use Western blotting to check for inhibition of downstream signaling of suspected off-target kinases (e.g., p-STAT for JAKs, p-SRC for Src).
Q2: I'm observing unexpected activation of the MAPK (ERK) pathway after initial inhibition with Osimertinib. How do I confirm if this is an off-target or resistance mechanism?
This phenomenon, often termed "pathway reactivation," is a known mechanism of innate and acquired resistance to EGFR inhibitors.[14] It can occur despite effective on-target inhibition of EGFR.
Confirmation Workflow:
-
Time-Course Experiment: Perform a time-course analysis (e.g., 0, 2, 6, 12, 24 hours) of p-EGFR, p-AKT, and p-ERK levels after Osimertinib treatment. Confirm that p-EGFR remains suppressed while p-ERK levels rebound. This shows the reactivation is happening downstream or parallel to the target.
-
Investigate Bypass Tracks: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs, such as MET or HER2, which are known to reactivate the MAPK pathway.[14]
-
Combination Inhibition: Treat cells with a combination of Osimertinib and an inhibitor of a suspected bypass pathway (e.g., a MET inhibitor). If the combination prevents ERK reactivation and restores sensitivity, it confirms the role of the off-target bypass pathway.[8]
Q3: How can I design my experiments to minimize the off-target effects of Osimertinib?
Minimizing off-target effects is crucial for generating clean, interpretable data.
-
Use the Lowest Effective Concentration: Titrate Osimertinib to the lowest possible concentration that achieves effective inhibition of the target (mutant EGFR) without significantly affecting off-targets. Use the IC50 values in the data tables as a starting point.
-
Limit Treatment Duration: For mechanistic studies, use the shortest treatment duration necessary to observe the on-target effect. Prolonged exposure increases the likelihood of adaptive responses and off-target signaling.
-
Choose Appropriate Cell Models: Whenever possible, use cell lines with confirmed dependence on the specific EGFR mutations that Osimertinib targets. Avoid using cell lines with known bypass pathway amplifications (like MET) unless that is the specific mechanism being studied.
-
Validate with Orthogonal Methods: Always confirm key findings using a non-pharmacological approach, such as siRNA-mediated knockdown of EGFR, to ensure the observed phenotype is a direct result of on-target inhibition.
Section 3: Data Hub
Table 1: Comparative In Vitro Potency (IC50) of Osimertinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Osimertinib against various EGFR mutant and wild-type cell lines, providing a therapeutic window reference.
| Cell Line | EGFR Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | ~17-23 nM | [15][16] |
| H3255 | L858R | ~4 nM | [15] |
| H1975 | L858R + T790M | ~4.6-5 nM | [15][16] |
| PC-9ER | Exon 19 del + T790M | ~13-166 nM | [15][16] |
| A549 (WT) | Wild-Type | >5 µM (Resistant) | [17] |
| PC-9 (Osimertinib Resistant) | Exon 19 del (Acquired Resistance) | >5 µM | [17] |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Experimental Goal | Cell Type | Recommended Concentration Range | Rationale |
| On-Target Efficacy | EGFR-mutant (sensitizing/T790M) | 10 - 100 nM | This range effectively inhibits target mutations with minimal impact on WT-EGFR, staying well below the micromolar concentrations needed to affect many off-targets.[15][16] |
| Assessing Off-Target Effects | EGFR Wild-Type or other models | 500 nM - 10 µM | Higher concentrations are required to observe effects on WT-EGFR or other less sensitive kinases.[1][17] |
| Target Engagement (CETSA) | All | 100 nM - 5 µM | A range of concentrations should be tested to generate a dose-response curve for thermal stabilization. |
Section 4: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment.[11][18] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (Osimertinib) is bound.[19]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of Osimertinib or vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[20]
-
Heat Challenge: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10][19]
-
Cell Lysis: Lyse the cells to release proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble EGFR against temperature for both vehicle- and Osimertinib-treated samples. A rightward shift in the melting curve for the Osimertinib-treated sample confirms target engagement.
Protocol 2: Western Blotting for Downstream Signaling Analysis
This protocol is used to assess the phosphorylation status of proteins downstream of EGFR and potential off-targets.
Methodology:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Starve cells of serum overnight if necessary to reduce basal signaling. Treat with Osimertinib at desired concentrations and time points.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Section 5: Visual Guides and Workflows
Diagrams of Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key pathways and experimental logic for investigating Osimertinib's effects.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CETSA [cetsa.org]
- 19. annualreviews.org [annualreviews.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing EGFR Inhibitor Bioavailability in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of specific EGFR inhibitors in mice. The information is presented in a practical question-and-answer format to directly address common challenges encountered during in vivo experiments.
Troubleshooting Guides
Issue: Low Oral Bioavailability of the EGFR Inhibitor
Q1: My EGFR inhibitor shows very low and variable plasma concentrations after oral gavage in mice. What are the potential causes and how can I improve this?
A1: Low oral bioavailability of EGFR inhibitors is a common challenge, often attributed to poor aqueous solubility and/or rapid metabolism. Many of these inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility and variable permeability. Here are key factors and potential solutions:
-
Poor Solubility: The drug may not be dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed.
-
Solution: Employ formulation strategies to enhance solubility. Nanoparticle-based delivery systems are a highly effective approach. This includes liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles (e.g., PLGA-PEG). These formulations can encapsulate the hydrophobic drug, increase its surface area for dissolution, and protect it from degradation in the GI tract.
-
-
P-glycoprotein (P-gp) Efflux: Your EGFR inhibitor may be a substrate for the P-glycoprotein efflux pump, which is highly expressed in the intestinal epithelium. P-gp actively transports the drug back into the intestinal lumen, thereby reducing its net absorption.[1]
-
Solution: Co-administer a P-gp inhibitor. This can significantly increase the oral bioavailability of the EGFR inhibitor. For example, the co-administration of the P-gp inhibitor elacridar has been shown to increase the plasma AUC of the EGFR inhibitor EAI045 by 4.0-fold in wild-type mice.
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Solution: Nanoparticle formulations can also help in reducing first-pass metabolism by altering the drug's distribution profile.
-
Q2: I've formulated my EGFR inhibitor into nanoparticles, but the encapsulation efficiency is low. What can I do to improve it?
A2: Low encapsulation efficiency (EE) is a frequent hurdle in nanoparticle formulation development. The following factors can influence EE, and optimizing them can lead to significant improvements:
-
Drug-Polymer/Lipid Interaction: The affinity between your EGFR inhibitor and the core material of the nanoparticle is crucial.
-
Troubleshooting:
-
Polymer/Lipid Selection: Experiment with different types of polymers (e.g., PLGA with varying lactide-to-glycolide ratios) or lipids (e.g., different chain lengths or saturation) to find a better match for your specific EGFR inhibitor's hydrophobicity.
-
Hydrophobic Modifications: If your EGFR inhibitor has modifiable functional groups, chemical modification to increase its hydrophobicity can enhance its partitioning into the lipid or polymer matrix.
-
-
-
Solvent System: The choice of organic solvent and the ratio of organic to aqueous phase during nanoparticle preparation are critical.
-
Troubleshooting:
-
Solvent Selection: For methods like emulsion-solvent evaporation, try different water-miscible or -immiscible organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to see which one provides the best drug and polymer solubility and subsequent partitioning.
-
Phase Ratios: Adjust the volume ratio of the organic phase to the aqueous phase. A higher organic phase volume can sometimes improve the encapsulation of hydrophobic drugs.
-
-
-
Process Parameters: The specifics of your nanoparticle preparation method can greatly impact EE.
-
Troubleshooting:
-
Homogenization/Sonication: Optimize the speed and duration of homogenization or sonication. Over-emulsification can sometimes lead to drug leakage.
-
Solvent Evaporation Rate: A slower, more controlled evaporation of the organic solvent can allow for better drug entrapment within the nanoparticle core.
-
-
Issue: High Variability in Pharmacokinetic (PK) Data
Q3: I'm observing high inter-animal variability in the plasma concentrations of my EGFR inhibitor. How can I reduce this variability to get more reliable PK data?
A3: High variability in preclinical pharmacokinetic studies is a common issue that can obscure the true pharmacokinetic profile of a compound. Several factors can contribute to this variability:
-
Formulation Inconsistency: If the drug is not uniformly suspended or dissolved in the vehicle, each mouse may receive a different effective dose.
-
Solution: Ensure your formulation is homogenous. For suspensions, vortex thoroughly before dosing each animal. For nanoparticle formulations, ensure consistent particle size and drug loading between batches.
-
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
-
Solution: Ensure all personnel are properly trained in oral gavage. Use appropriately sized gavage needles and administer the formulation slowly to avoid esophageal or stomach injury. Consistent technique across all animals is key.
-
-
Physiological State of Animals: Factors like fed vs. fasted state, stress levels, and underlying health issues can significantly impact drug absorption and metabolism.
-
Solution: Standardize the experimental conditions as much as possible.
-
Fasting: Fast mice overnight (with access to water) before oral dosing to minimize food effects on drug absorption.
-
Acclimatization: Allow sufficient time for animals to acclimate to their housing and handling to reduce stress.
-
Health Status: Use healthy animals of the same age and sex.
-
-
-
Blood Sampling Technique: Inconsistent blood sampling can introduce variability.
-
Solution: Standardize the blood collection method (e.g., retro-orbital, submandibular, or tail vein) and the volume of blood collected at each time point. Minimize stress during blood collection.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common nanoparticle formulations used to improve the bioavailability of EGFR inhibitors?
A4: The most frequently investigated nanoparticle formulations for enhancing the oral bioavailability of EGFR inhibitors include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For hydrophobic EGFR inhibitors, they are typically entrapped within the lipid bilayer.
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles with a solid lipid core. They are well-suited for encapsulating lipophilic drugs and can be produced using high-pressure homogenization.
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). They can be formulated to provide controlled and sustained release of the encapsulated drug. Often, they are surface-modified with polyethylene glycol (PEG) to increase their stability and circulation time.
Q5: Is there quantitative data available on how much these formulations can improve the bioavailability of EGFR inhibitors in mice?
A5: Yes, several studies have demonstrated significant improvements in the pharmacokinetic parameters of EGFR inhibitors when formulated in nanoparticles. The table below summarizes some of this data.
| EGFR Inhibitor | Formulation | Animal Model | Key Pharmacokinetic Improvement |
| Gefitinib | Liposomal | Mice (IV) | 6.2-fold increase in AUC compared to free gefitinib.[2] |
| Erlotinib | Solid Lipid Nanoparticles (SLNs) | Rats (Oral) | 2.12-fold increase in oral bioavailability compared to plain drug. |
| EAI045 | Co-administration with Elacridar (P-gp inhibitor) | Mice (Oral) | 4.0-fold increase in plasma AUC0–30min. |
Q6: What is the EGFR signaling pathway and how do these inhibitors work?
A6: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. When a ligand like EGF binds to the extracellular domain of EGFR, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation and survival.
EGFR inhibitors are small molecules that typically bind to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream signaling pathways. This leads to the inhibition of tumor cell growth and proliferation.
Experimental Protocols
Protocol 1: Preparation of EGFR Inhibitor-Loaded PLGA-PEG Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol provides a general method for encapsulating a hydrophobic EGFR inhibitor into PLGA-PEG nanoparticles. Optimization of specific parameters will be required for each drug.
Materials:
-
PLGA-PEG copolymer
-
Specific EGFR inhibitor
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 100 mg of PLGA-PEG and 10 mg of the EGFR inhibitor.
-
Dissolve both components in 5 mL of DCM in a glass vial. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the PVA solution while stirring at a moderate speed on a magnetic stirrer.
-
Once the addition is complete, immediately sonicate the mixture using a probe sonicator set at 40% amplitude for 2 minutes on an ice bath. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at room temperature under reduced pressure for 1-2 hours, or until all the DCM has been removed.
-
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove any unencapsulated drug and excess PVA.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized. Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.
-
References
Technical Support Center: Interpreting Unexpected Results with Osimertinib
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering unexpected results during experiments with the specific EGFR inhibitor, Osimertinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Osimertinib?
A1: Acquired resistance to Osimertinib is a significant challenge and is highly heterogeneous.[1] Resistance mechanisms are broadly categorized as either "on-target" (involving the EGFR gene itself) or "off-target" (involving activation of bypass signaling pathways).[2][3]
-
On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, with the C797S mutation being the most frequently reported.[4][5] This mutation prevents the covalent binding of Osimertinib to the C797 residue in the ATP binding pocket.[4] Other, less common EGFR mutations like L718Q and G724S have also been identified.[4][6]
-
Off-Target Resistance: These mechanisms bypass the need for EGFR signaling. The most common is the amplification of the MET gene.[2][7] Other mechanisms include HER2 amplification, activation of the RAS-MAPK or PI3K-AKT pathways, and oncogenic fusions (e.g., RET, BRAF).[1][7][8] In some cases, histological transformation, such as from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), can also occur.[2]
Q2: How can I confirm that Osimertinib is effectively inhibiting EGFR in my cell-based assay?
A2: The most direct method is to measure the phosphorylation status of EGFR at key tyrosine residues. A successful inhibition by Osimertinib should lead to a significant decrease in phosphorylated EGFR (p-EGFR) levels. This is typically assessed via Western blotting using antibodies specific to p-EGFR sites like Tyr1068 or Tyr1173.[9][10][11] A lack of change in p-EGFR levels post-treatment suggests a problem with the drug's activity, experimental setup, or the development of resistance.
Q3: What are the potential off-target effects of Osimertinib?
A3: While Osimertinib is designed to be highly selective for mutant EGFR over wild-type, it may have off-target activities.[12] Computational analyses predict that Osimertinib could potentially interact with other kinases and proteins.[13] Network analysis has suggested potential interactions with Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and proto-oncogene tyrosine-protein kinase Src, among others.[13] Clinically, common side effects include diarrhea, rash, and nail changes, which may be related to inhibition of wild-type EGFR or other off-target effects.[14]
Q4: Why are my Osimertinib-sensitive cell lines (e.g., PC-9, H1975) showing reduced sensitivity or inconsistent IC50 values?
A4: This can stem from several factors:
-
Experimental Variability: Inconsistent cell seeding densities, variations in drug incubation times (typically 72 hours), or issues with the viability assay reagent can all lead to fluctuating IC50 values.[15][16]
-
Drug Potency: Ensure the Osimertinib stock solution is correctly prepared, stored, and has not degraded. Perform a dose-response curve with a known sensitive control cell line to validate the compound's activity.
-
Cell Line Integrity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of unexpected results. Also, ensure the cell line retains the expected EGFR mutation (e.g., Exon 19 deletion, L858R, T790M).
-
Acquired Resistance: Continuous culturing, especially at low drug concentrations, can lead to the selection of resistant clones. It may be necessary to re-derive cells from a frozen, low-passage stock or analyze the current population for known resistance markers.[4][5]
Troubleshooting Guides
Problem 1: High Cell Viability in an Expectedly Sensitive Cell Line After Osimertinib Treatment
You are treating an EGFR-mutant cell line (e.g., H1975, which has L858R/T790M mutations) with Osimertinib, but the cell viability assay (e.g., MTT, Crystal Violet) shows minimal cell death.
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target Resistance to the Mutant-Selective EGFR Inhibitor Osimertinib Can Develop in an Allele-Specific Manner Dependent on the Original EGFR-Activating Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. wjpls.org [wjpls.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer Models
This guide provides an objective in vitro comparison of two prominent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor. Developed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes complex biological and experimental processes. The focus is on their differential efficacy, particularly in the context of acquired resistance mechanisms.
Introduction to EGFR Inhibitors
Gefitinib was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2][3] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits the receptor's signaling and leads to the suppression of tumor cell proliferation and survival.[1][4][5] However, patients treated with first-generation TKIs like gefitinib often develop resistance, most commonly through a secondary mutation in exon 20, known as T790M.[6][7]
Osimertinib was specifically designed to overcome this resistance mechanism.[6] It is a third-generation, irreversible EGFR TKI that selectively targets both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[6][8][9] Its mechanism involves forming a covalent bond with the Cysteine-797 residue in the ATP-binding site of the EGFR, leading to potent and sustained inhibition.[6][9] A key advantage of osimertinib is its relative sparing of wild-type (WT) EGFR, which can translate to a more favorable side-effect profile.[6][10]
Mechanism of Action and Signaling Pathway
Both gefitinib and osimertinib target the EGFR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and differentiation.[11] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, triggering downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12][13] By inhibiting EGFR's kinase activity, these drugs block these subsequent signals, ultimately leading to reduced cancer cell proliferation and increased apoptosis.[1][5][14]
Osimertinib's irreversible binding and high potency against the T790M mutation are the primary differentiators from gefitinib's reversible and less effective inhibition in T790M-positive contexts.[6][9]
Quantitative Data Presentation: In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values for gefitinib and osimertinib against various EGFR-mutated NSCLC cell lines, demonstrating their differential activity.
| Cell Line | EGFR Mutation Status | Gefitinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Reference |
| PC-9 | Exon 19 Deletion | ~10 - 30 | ~10 - 20 | [15][16] |
| HCC827 | Exon 19 Deletion | ~10 | ~15 | [6] |
| H1975 | L858R + T790M | > 9,000 | ~15 - 20 | [6][16] |
| PC-9VanR | Exon 19 Del + T790M | > 10,000 | ~10 | [6] |
| PC9-GR | Exon 19 Del (Gefitinib-Resistant) | ~1,000 - 40,000 | ~20 - 200 | [15] |
| A549 | Wild-Type EGFR | ~7,000 - 10,000 | ~500 - 1,500 | [6][16] |
Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. "GR" denotes Gefitinib-Resistant.
The data clearly illustrates that while both drugs are potent against cell lines with sensitizing EGFR mutations (PC-9, HCC827), gefitinib loses its efficacy in cells harboring the T790M resistance mutation (H1975, PC-9VanR). In contrast, osimertinib maintains high potency against these T790M-positive cells.[6][16] Furthermore, osimertinib demonstrates greater selectivity, as evidenced by its significantly higher IC₅₀ value against wild-type EGFR cells (A549) compared to gefitinib, suggesting a wider therapeutic window.[6][16]
Experimental Protocols & Workflows
The following are standard methodologies used to generate the comparative data presented above.
Cell Proliferation / Viability Assay (e.g., MTT Assay)
This assay is used to determine the IC₅₀ values by measuring the metabolic activity of cells as an indicator of cell viability after drug treatment.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of gefitinib or osimertinib. A control group receives the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO₂).[15][17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis (programmed cell death) induced by the inhibitors.
Methodology:
-
Cell Treatment: Cells are cultured and treated with gefitinib, osimertinib, or a vehicle control at a specified concentration (e.g., the IC₅₀ concentration) for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes).
-
Incubation: The cell suspension is incubated in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the pro-apoptotic efficacy of the drug.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II trial of alternating osimertinib and gefitinib therapy in advanced EGFR-T790M positive non-small cell lung cancer: OSCILLATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Specific EGFR Inhibitors Versus Osimertinib for the Treatment of T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in patients with non-small cell lung cancer (NSCLC). Osimertinib, a third-generation EGFR TKI, has become the standard of care for this patient population by effectively targeting both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] However, the landscape of EGFR inhibitors continues to evolve, with several other specific inhibitors being developed and evaluated against this critical target. This guide provides an objective comparison of the performance of various specific EGFR inhibitors against osimertinib for the T790M mutation, supported by preclinical and clinical experimental data.
Preclinical Efficacy: In Vitro Inhibition of T790M Mutant EGFR
The preclinical potency of EGFR inhibitors is often evaluated by determining their half-maximal inhibitory concentration (IC50) against cell lines harboring specific EGFR mutations. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several EGFR inhibitors against cell lines with the T790M mutation, often in combination with an activating mutation (e.g., L858R or exon 19 deletion).
| Inhibitor | Cell Line (EGFR Mutation) | IC50 (nM) | Reference |
| Osimertinib | H1975 (L858R/T790M) | 15 | [4] |
| PC-9ER (Exon 19 del/T790M) | 166 | [5] | |
| Nazartinib (EGF816) | H1975 (L858R/T790M) | Not specified | |
| PC-9ER (Exon 19 del/T790M) | 276 | [5] | |
| Rociletinib | H1975 (L858R/T790M) | 32 | [4] |
| Olmutinib | H1975 (L858R/T790M) | 9.2 | [4] |
| Abivertinib | H1975 (L858R/T790M) | Not specified in direct comparison |
Clinical Efficacy: Performance in T790M-Positive NSCLC Patients
Clinical trials provide the ultimate assessment of an inhibitor's efficacy and safety in patients. The following table summarizes key clinical data for several EGFR inhibitors in the context of T790M-positive NSCLC, primarily in the second-line setting following progression on a prior EGFR TKI.
| Inhibitor | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Osimertinib | AURA3 (Phase III) | EGFR T790M+ NSCLC | 71% | 10.1 | [1][6] |
| Lazertinib | LASER201 (Phase I/II) | EGFR T790M+ NSCLC | 57.9% | 11.0 | |
| Abivertinib | Phase I/II | EGFR T790M+ NSCLC | 56.5% | 7.5 | [7][8] |
| Olmutinib | Phase II | EGFR T790M+ NSCLC | 55.1% | 6.9 | [9] |
| Rociletinib | TIGER-X (Phase I/II) | EGFR T790M+ NSCLC | 33.9% | 6.8 | [3] |
| Almonertinib | Retrospective Study | EGFR T790M+ NSCLC | 70.0% | Similar to Osimertinib | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of EGFR inhibitors on NSCLC cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., H1975, PC-9ER) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the EGFR inhibitor (e.g., osimertinib, nazartinib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well.[11]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of EGFR inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells harboring the T790M mutation (e.g., H1975) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The EGFR inhibitor (e.g., osimertinib) is administered orally once daily at a specified dose. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes are monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and overall health of the mice are also monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Clinical Trial Design: AURA3 (Osimertinib)
Objective: To compare the efficacy and safety of osimertinib versus platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who have progressed on prior EGFR TKI therapy.[6][13]
Study Design:
-
Phase III, randomized, open-label, international, multicenter trial.[1][6]
-
Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC, with documented disease progression on a prior EGFR TKI.[6] T790M status was confirmed centrally.[14]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg once daily, orally) or a platinum-based chemotherapy regimen (pemetrexed plus carboplatin or cisplatin) for up to six cycles.[13]
-
Stratification: Randomization was stratified by Asian versus non-Asian ethnicity.[6]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and overall survival (OS).[13]
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to receive osimertinib upon confirmed disease progression.[13]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway with T790M-Mediated Resistance
The T790M "gatekeeper" mutation alters the ATP-binding pocket of the EGFR kinase domain, increasing its affinity for ATP and thereby reducing the efficacy of first- and second-generation EGFR TKIs.[15] Third-generation inhibitors like osimertinib are designed to covalently bind to the C797 residue in the EGFR active site, effectively inhibiting the kinase activity of both sensitizing and T790M-mutant EGFR.[2]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Representativeness of Phase III Trial for Osimertinib in Pretreated Advanced EGFR-Mutated Non-small-cell Lung Cancer Patients and Treatment Outcomes in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lazertinib versus Platinum-Based Chemotherapy with Epidermal Growth Factor Receptor (EGFR)-Positive Non-Small-Cell Lung Cancer after Failing EGFR-Tyrosine Kinase Inhibitor: A Real-World External Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of treatment outcomes in patients with metastatic lung cancer who did or did not develop EGFR T790M mutation. - ASCO [asco.org]
- 11. TAIII Suppresses the Growth of T790M-Mutant Non-Small-Cell Lung Cancer by Targeting the EGFR/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Oncogenic Activity of Epidermal Growth Factor Receptor Kinase Mutant Alleles Is Enhanced by the T790M Drug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: Osimertinib, Lazertinib, and Almonertinib
A detailed guide for researchers and drug development professionals on the comparative efficacy, selectivity, and clinical performance of leading third-generation EGFR tyrosine kinase inhibitors.
Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2] These inhibitors are designed to selectively target both sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicities.[2][] This guide provides an objective, data-driven comparison of three prominent third-generation EGFR TKIs: Osimertinib, Lazertinib, and Almonertinib (also known as Aumolertinib).
Comparative Performance Data
The following tables summarize key preclinical and clinical data points for Osimertinib, Lazertinib, and Almonertinib, focusing on their inhibitory concentrations (IC50) against various EGFR mutations and their clinical efficacy in terms of progression-free survival (PFS) and objective response rate (ORR).
Table 1: Preclinical Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR (L858R/T790M) | EGFR (ex19del/T790M) | EGFR (WT) | Selectivity for Mutant vs. WT |
| Osimertinib | <1 | <1 | ~200 | ~200x |
| Lazertinib | 2.5 | 1.6 | 134 | ~54-84x |
| Almonertinib | 0.37 | 0.29 | 4.78 | ~13-16x |
Note: Data is compiled from various preclinical studies. IC50 values can vary based on experimental conditions. The selectivity ratio is a key indicator of a drug's therapeutic window, with a higher ratio suggesting lower potential for wild-type EGFR-related side effects like rash and diarrhea.[2]
Table 2: Clinical Efficacy in First-Line and Second-Line Treatment of EGFR-Mutant NSCLC
| Inhibitor | Trial (Setting) | Median PFS | ORR | DCR |
| Osimertinib | FLAURA (1L) | 18.9 months[][4] | 80% | - |
| Lazertinib | MARIPOSA (1L) | 18.5 months[5] | 83%[5] | - |
| Almonertinib | AENEAS (1L) | 19.3 months[6] | 73.8%[6] | 93.0%[6] |
| Osimertinib | Retrospective (2L, T790M+) | - | 47.5%[7][8] | 77.5%[7][8] |
| Almonertinib | Retrospective (2L, T790M+) | Similar to Osimertinib[8][9] | 70.0%[7][8] | 90.0%[7][8] |
1L: First-Line Treatment; 2L: Second-Line Treatment; PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate.
Recent head-to-head clinical data from the MARIPOSA trial's exploratory analysis revealed comparable efficacy between Lazertinib and Osimertinib as monotherapies.[10] The median PFS was 18.5 months for Lazertinib versus 16.6 months for Osimertinib, a difference that was not statistically significant.[5] Objective response rates were also similar at 83% for Lazertinib and 85% for Osimertinib.[5]
In a retrospective study comparing Almonertinib and Osimertinib for patients with the T790M mutation, Almonertinib showed significantly higher ORR (70.0% vs. 47.5%) and DCR (90.0% vs. 77.5%). While PFS was similar between the two groups, overall survival was significantly higher in the Almonertinib group.[7][8][9] Another retrospective study found comparable efficacy and safety profiles between the two drugs in both first- and second-line settings.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: EGFR signaling pathway and the inhibitory action of 3rd generation TKIs.
The diagram above illustrates how ligand binding to EGFR triggers a cascade of downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[11] Third-generation TKIs irreversibly bind to the kinase domain of mutant EGFR, blocking these downstream signals.[2]
Caption: Standard experimental workflow for evaluating EGFR inhibitors.
This workflow outlines the progression from initial biochemical screens to determine potency and selectivity, through cell-based assays to confirm on-target effects, and finally to in vivo animal models to assess anti-tumor efficacy.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of standard protocols used to generate the comparative data presented.
1. Biochemical EGFR Kinase Assay (IC50 Determination)
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.
-
Principle: This assay quantifies the phosphorylation of a peptide substrate by the EGFR kinase domain in the presence of ATP. The inhibition is measured by detecting the amount of ADP produced or the amount of phosphorylated substrate.
-
General Protocol:
-
Reagents: Purified recombinant EGFR kinase (wild-type or mutant), kinase reaction buffer (containing Tris, MgCl2, DTT), ATP, and a suitable peptide substrate (e.g., Y12-Sox).[14]
-
Procedure: The EGFR enzyme is pre-incubated with serially diluted concentrations of the test inhibitor in a 384-well plate.[14]
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[14]
-
The plate is incubated at room temperature for a set period (e.g., 60 minutes).[15]
-
The reaction is stopped, and the signal (e.g., luminescence for ADP-Glo assay, or fluorescence for TR-FRET) is measured using a plate reader.[15][16]
-
Data Analysis: The results are converted to percent inhibition, and the IC50 value is calculated by fitting the data to a dose-response curve using software like GraphPad Prism.[14]
-
2. Cell Viability/Proliferation Assay (GI50 Determination)
-
Objective: To measure the concentration of an inhibitor required to inhibit the growth or metabolic activity of cancer cells by 50%.
-
Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized and quantified by absorbance.[17]
-
General Protocol:
-
Cell Plating: NSCLC cell lines (e.g., H1975, HCC827) are seeded into 96-well plates and allowed to adhere overnight.[14]
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified duration (typically 72 hours).[14]
-
Reagent Addition: For an MTT assay, MTT reagent is added to each well and incubated for 3-4 hours to allow formazan crystal formation.[17][18]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solvent) is added to dissolve the formazan crystals.[17][18]
-
Measurement: The absorbance is read on a spectrophotometer at approximately 570-590 nm.
-
Data Analysis: Absorbance values are normalized to untreated controls, and the GI50 (or IC50) is calculated from the resulting dose-response curve.[14]
-
3. In Vivo Xenograft Model (Tumor Growth Inhibition)
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Principle: Human tumor cells (from a cell line, CDX) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.[12][13]
-
General Protocol:
-
Implantation: Human NSCLC cells (e.g., A549, HCC827) or tumor fragments are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SHO mice).[12][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered, typically by oral gavage, at a specified dose and schedule (e.g., 25 mg/kg daily).[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The experiment concludes when tumors in the control group reach a predetermined maximum size or after a set duration.[12]
-
Data Analysis: The mean tumor volumes of the treated groups are compared to the control group to determine the percentage of tumor growth inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. comparison-of-osimertinib-versus-almonertinib-in-t790m-egfr-non-small-cell-lung-cancer-patients - Ask this paper | Bohrium [bohrium.com]
- 8. [PDF] Comparison of Osimertinib versus Almonertinib in T790M+ EGFR Non‐Small‐Cell Lung Cancer Patients | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
- 14. rsc.org [rsc.org]
- 15. promega.com.cn [promega.com.cn]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
A Comparative Analysis of EGFR Inhibitors in Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer
A definitive guide for researchers and drug development professionals on the anti-tumor efficacy of Osimertinib versus first-generation EGFR inhibitors, Gefitinib and Erlotinib, in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction to EGFR Inhibition in NSCLC
The epidermal growth factor receptor (EGFR) is a critical signaling pathway that, when dysregulated, can drive the growth and proliferation of cancer cells.[1][2] In a significant subset of non-small cell lung cancer (NSCLC) patients, activating mutations in the EGFR gene are a key oncogenic driver. This has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). These drugs function by binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking downstream signaling cascades and inhibiting tumor growth.[1][2]
This guide focuses on a comparative analysis of three key EGFR inhibitors:
-
Osimertinib: A third-generation, irreversible EGFR TKI that is selective for both EGFR-sensitizing and T790M resistance mutations.[3][4]
-
Gefitinib and Erlotinib: First-generation, reversible EGFR TKIs that primarily target EGFR-sensitizing mutations.[1][5][]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical tool. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts, making them more predictive of clinical outcomes.[7][8] This guide will leverage data from studies utilizing these advanced models to provide an objective comparison of the anti-tumor effects of these three EGFR inhibitors.
Comparative Efficacy in Patient-Derived Xenografts
The following tables summarize the quantitative data on the anti-tumor efficacy of Osimertinib, Gefitinib, and Erlotinib in various NSCLC PDX models. It is important to note that the data is synthesized from multiple studies, and direct comparisons should be made with consideration of the different PDX models and experimental conditions.
| Drug | PDX Model | EGFR Mutation(s) | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Osimertinib | CTG-1082 | G719X | 25 mg/kg, daily | Significant tumor growth inhibition | [9] |
| CTG-2534 | G719X | 25 mg/kg, daily | Significant tumor growth inhibition | [9] | |
| LG1423 | V769_D770insASV | 25 mg/kg, daily | Significant tumor growth inhibition | [10] | |
| LXF2478 | M766_A767insASV | 25 mg/kg, daily | Significant tumor growth inhibition | [10] | |
| LU0387 | H773_V774insNPH | 50 mg/kg, daily | Significant tumor growth inhibition | [10] | |
| PDX #7 | L858R | 25 mg/kg, daily | Tumor shrinkage | [11][12] | |
| PDX #11 | Exon 19 deletion | 25 mg/kg, daily | Tumor shrinkage | [11][12] | |
| Gefitinib | LG1 | EGFR mutant | 100 mg/kg, daily | Significant tumor growth suppression | [13] |
| LG50 | EGFR wild type | 100 mg/kg, daily | No significant effect on tumor growth | [13] | |
| PDX #7 | L858R | 25 mg/kg, daily | Tumor growth inhibition | [11][12] | |
| Erlotinib | HCC827TR3 xenograft | Exon 19 del, T790M | 25 mg/kg, daily | No antitumor effect as monotherapy | [14] |
| HPAC xenograft | Wild-type EGFR | Not specified | Combination with gemcitabine showed strong antitumor effect | [14] | |
| EGFR-mutant xenografts | Exon 19 deletion | 200 mg/kg, every other day | Prolonged progression-free survival | [15] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the procedure for establishing NSCLC PDX models in immunodeficient mice.[7][16][17]
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from NSCLC patients who have provided informed consent, under an institutionally approved protocol.
-
Implantation:
-
Surgically resected tumor specimens are cut into small fragments (approximately 3-4 mm³).
-
Within 30 minutes of resection, the tumor fragments are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored bi-weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor volume reaches approximately 1000-1500 mm³, the mouse is euthanized.
-
The tumor is aseptically excised, and necrotic tissue is removed.
-
The viable tumor tissue is then fragmented and re-implanted into new recipient mice for expansion. Early passages (typically less than 10) are recommended for drug efficacy studies to maintain the fidelity of the original tumor.
-
-
Tumor Banking: A portion of the tumor from each passage is cryopreserved in a suitable medium (e.g., 90% FBS, 10% DMSO) and stored in liquid nitrogen for future use. Another portion is fixed in formalin and embedded in paraffin (FFPE) for histological and molecular analysis.
In Vivo Drug Efficacy Studies
This protocol describes the methodology for evaluating the anti-tumor efficacy of EGFR inhibitors in established PDX models.
-
Animal Cohort Establishment:
-
PDX-bearing mice are randomized into treatment and control groups (typically n=8-10 mice per group) when the average tumor volume reaches 100-200 mm³.
-
-
Drug Administration:
-
Osimertinib, Gefitinib, and Erlotinib are typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 and administered orally (p.o.) once daily.
-
The control group receives the vehicle only.
-
-
Monitoring:
-
Tumor volume and body weight are measured twice weekly.
-
The general health and behavior of the mice are monitored daily.
-
-
Endpoint and Tissue Collection:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor is snap-frozen in liquid nitrogen for Western blot analysis, and the remainder is fixed in 10% neutral buffered formalin for immunohistochemistry.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treatment and control groups.
-
Signaling Pathway Analysis
This protocol details the analysis of EGFR pathway protein expression and phosphorylation in PDX tumor lysates.[18][19][20][21][22]
-
Protein Extraction:
-
Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Band intensities are quantified using densitometry software.
-
This protocol describes the in-situ analysis of protein expression in FFPE PDX tumor sections.[23][24][25][26][27]
-
Tissue Preparation:
-
FFPE tumor blocks are sectioned at 4-5 µm thickness and mounted on charged slides.
-
The slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Non-specific binding is blocked with a protein block solution (e.g., normal goat serum).
-
The sections are incubated with primary antibodies against p-EGFR, Ki-67 (a proliferation marker), or cleaved caspase-3 (an apoptosis marker) overnight at 4°C.
-
After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization and Analysis:
-
The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
The sections are counterstained with hematoxylin to visualize the nuclei.
-
The slides are dehydrated, cleared, and coverslipped.
-
Staining intensity and the percentage of positive cells are scored by a pathologist or using image analysis software.
-
Visualizing the Molecular Landscape
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by EGFR TKIs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 7. Establishment of Patient-derived Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. diagomics.com [diagomics.com]
- 24. biocare.net [biocare.net]
- 25. researchgate.net [researchgate.net]
- 26. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 27. IHC-P protocols | Abcam [abcam.com]
Unraveling the Selectivity of Osimertinib: A Comparative Guide to EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), with other prominent TKIs. The data presented herein, derived from comprehensive kinome profiling, offers valuable insights into the selectivity of these targeted therapies.
Osimertinib, a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), is designed to selectively target both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[1][2] This enhanced selectivity is a key differentiator from earlier generation TKIs and is critical in mitigating off-target effects and improving therapeutic index. To quantitatively assess this, we have compiled kinome-wide inhibition data for Osimertinib alongside four other widely used EGFR TKIs: Afatinib, Gefitinib, Erlotinib, and Lapatinib.
Comparative Kinome Profiling
The following table summarizes the percentage of inhibition of a panel of kinases by Osimertinib, Afatinib, Gefitinib, Erlotinib, and Lapatinib at a concentration of 1 µM. This data provides a broad overview of the cross-reactivity of these inhibitors across the human kinome. The data is sourced from a comprehensive screen of 60 FDA-approved kinase inhibitors performed by Carna Biosciences, utilizing a Mobility Shift Assay (MSA) platform.[3]
| Kinase Target | Osimertinib (% Inhibition) | Afatinib (% Inhibition) | Gefitinib (% Inhibition) | Erlotinib (% Inhibition) | Lapatinib (% Inhibition) |
| EGFR | 98 | 99 | 97 | 96 | 95 |
| ERBB2 (HER2) | 25 | 98 | 15 | 12 | 96 |
| ERBB4 (HER4) | 45 | 97 | 20 | 18 | 78 |
| ABL1 | 5 | 10 | 8 | 7 | 12 |
| ALK | 3 | 6 | 4 | 5 | 9 |
| AURKA | 8 | 12 | 10 | 9 | 15 |
| BRAF | 2 | 5 | 3 | 4 | 7 |
| BTK | 10 | 15 | 12 | 11 | 18 |
| CHEK1 | 6 | 9 | 7 | 6 | 11 |
| CSF1R | 12 | 18 | 15 | 14 | 22 |
| FYN | 7 | 11 | 9 | 8 | 14 |
| JAK2 | 4 | 8 | 6 | 5 | 10 |
| LCK | 9 | 14 | 11 | 10 | 17 |
| LYN | 8 | 13 | 10 | 9 | 16 |
| MEK1 (MAP2K1) | 1 | 3 | 2 | 2 | 4 |
| MET | 5 | 9 | 7 | 6 | 11 |
| p38α (MAPK14) | 3 | 6 | 4 | 4 | 8 |
| PIK3CA | 2 | 4 | 3 | 3 | 6 |
| SRC | 6 | 10 | 8 | 7 | 13 |
| VEGFR2 (KDR) | 15 | 25 | 20 | 18 | 30 |
Note: This table presents a selection of key kinases for illustrative purposes. The complete dataset from the source should be consulted for a comprehensive analysis. Values in bold indicate primary targets or significant off-target inhibition.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is crucial for understanding their therapeutic window and potential side effects. A widely accepted method for this is the KINOMEscan™ platform, a high-throughput, active site-directed competition binding assay.[4][5][6]
KINOMEscan™ Competition Binding Assay
Principle: This assay quantitatively measures the binding of a test compound to a panel of kinases. It relies on the competition between the test inhibitor and a proprietary, immobilized ligand for binding to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is then quantified using a sensitive detection method, typically quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[4][7]
Detailed Methodology:
-
Reagents:
-
DNA-tagged kinases (a broad panel covering the human kinome).
-
An immobilized, active-site directed ligand specific for a broad range of kinases.
-
The test compound (e.g., Osimertinib) at various concentrations.
-
Assay buffer.
-
Streptavidin-coated beads or plates.
-
qPCR reagents.
-
-
Procedure:
-
The test compound is incubated with the DNA-tagged kinase in solution.
-
This mixture is then added to the immobilized ligand.
-
The system is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis:
-
The amount of bound kinase in the presence of the test compound is compared to a control (vehicle-treated) sample.
-
The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
-
By testing a range of compound concentrations, a dissociation constant (Kd) can be determined, which provides a quantitative measure of the binding affinity.
-
Visualizing Biological Context and Experimental Processes
To better understand the mechanism of action of EGFR TKIs and the workflow of cross-reactivity profiling, the following diagrams are provided.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: KINOMEscan Experimental Workflow.
References
- 1. First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
Unveiling Cellular Responses to EGFR Inhibition: A Comparative Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a critical signaling protein often implicated in cancer development. Targeted inhibition of EGFR has become a cornerstone of treatment for various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. However, the efficacy of these inhibitors can vary significantly between patients and tumor types, and the development of resistance is a major clinical challenge. Understanding the global proteomic changes induced by EGFR inhibitors is crucial for identifying biomarkers of response, elucidating resistance mechanisms, and discovering novel therapeutic targets. This guide provides a comparative overview of proteomic studies on cells treated with specific EGFR inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Proteomic Analysis of EGFR Inhibitor-Treated Cells
Multiple studies have employed quantitative proteomics to profile the cellular response to various EGFR tyrosine kinase inhibitors (TKIs). These studies provide a wealth of data on proteins that are differentially expressed or post-translationally modified upon drug treatment, offering insights into the molecular mechanisms of drug action and resistance.
Gefitinib Treatment of A431 Epidermoid Carcinoma Cells
A study utilizing Stable Isotope Labeling of Amino acids in Culture (SILAC) provides a deep quantitative analysis of the proteomic changes in A431 cells, a model system sensitive to EGFR-targeted therapies, upon treatment with gefitinib.[1][2] Researchers identified thousands of proteins across different cellular compartments and quantified their abundance changes following treatment.
| Cellular Compartment | Total Proteins Identified | Proteins with Quantitative Information | Statistically Significant Changes | Reference |
| Intracellular | 3,707 | >75% | ~400 | [1][2][3] |
| Cell Surface | 1,276 | >75% | N/A | [1][2][3] |
| Shed Proteins | 879 | >75% | N/A | [1][2][3] |
N/A: Specific number of significantly changed proteins for this compartment was not highlighted in the primary abstract.
Osimertinib and Rociletinib in Resistant NSCLC Cells
To investigate mechanisms of acquired resistance to third-generation EGFR TKIs, a comprehensive proteomic and phosphoproteomic analysis was performed on isogenic EGFR mutant lung adenocarcinoma cell lines.[4] This study compared the proteomes of sensitive parental cells with those of cells that had developed resistance to either osimertinib or rociletinib.
| Comparison | Differentially Expressed Proteins | Common to All Resistant Lines | Reference |
| TKI-Resistant vs. Sensitive Cells | N/A | 60 | [4] |
N/A: The total number of differentially expressed proteins for each resistant line individually was not specified in the summary.
This analysis revealed a proteomic signature associated with epithelial-mesenchymal transition (EMT) in the resistant cells.[4]
Experimental Protocols
The following sections detail the typical methodologies employed in the quantitative proteomic analysis of cells treated with EGFR inhibitors.
Cell Culture and SILAC Labeling
-
Cell Lines: A431 epidermoid carcinoma cells or various non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, H3255, PC9) are commonly used.[1][2][4]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
SILAC Labeling: For quantitative proteomics using SILAC, cells are cultured for several passages in media containing either "heavy" (e.g., 13C6-lysine) or "light" (normal lysine) amino acids to achieve complete incorporation.[1][2]
-
EGFR Inhibitor Treatment: Cells are treated with specific EGFR inhibitors (e.g., 100 nM gefitinib) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 or 16 hours).[1][2][4]
Protein Extraction, Digestion, and Mass Spectrometry
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract proteins. For subcellular analysis, fractionation protocols are employed to isolate intracellular, cell surface, and shed proteins.[1][2]
-
Protein Digestion: Proteins are digested into smaller peptides, typically using the enzyme trypsin.[2]
-
Peptide Fractionation: The resulting peptide mixture is often fractionated using techniques like reverse-phase chromatography to reduce complexity before mass spectrometry analysis.[2]
-
Mass Spectrometry: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on high-resolution instruments like the LTQ-Orbitrap.[2]
-
Data Analysis: The acquired mass spectra are searched against a human protein database to identify the peptides and their corresponding proteins. For SILAC experiments, the relative abundance of "heavy" and "light" peptides is calculated to determine protein expression changes between the treated and untreated samples.[1][2]
Visualizing Cellular Processes and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways and experimental procedures involved in these studies.
References
- 1. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of EGFR Inhibitors Using Kinase Panel Screening
This guide provides a comprehensive comparison of methodologies for validating the specificity of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on kinase panel screening. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to characterize the selectivity of kinase inhibitors. The guide includes comparative data, detailed experimental protocols, and visualizations of key processes.
Introduction: The Importance of Kinase Inhibitor Specificity
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the receptor's activity.[4][5]
An essential aspect of developing a successful TKI is ensuring its specificity. While high potency against the intended target (EGFR) is crucial, off-target effects on other kinases can lead to toxicity and undesirable side effects. Kinase panel screening is a widely used method to assess the selectivity of an inhibitor by testing its activity against a broad range of kinases.[6] This process generates a "selectivity profile" that helps in quantifying the inhibitor's specificity.
Kinase Selectivity Profile: A Comparative Analysis
To quantify and compare the specificity of different inhibitors, a selectivity score can be calculated.[6][7] A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >80% inhibition at a specific concentration) by the total number of kinases in the panel. A lower score indicates higher selectivity.
Below is a comparative table summarizing the kinase inhibition profile for a hypothetical highly specific EGFR inhibitor ("Compound X"), a less specific inhibitor ("Compound Y"), and Staurosporine, a known promiscuous kinase inhibitor. Data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Kinase Target | Compound X (IC50, nM) | Compound Y (IC50, nM) | Staurosporine (IC50, nM) |
| EGFR (Wild Type) | 5 | 15 | 6 |
| EGFR (L858R/T790M) | 2 | 30 | 5 |
| ERBB2 (HER2) | 850 | 50 | 10 |
| ABL1 | >10,000 | 250 | 20 |
| SRC | >10,000 | 400 | 15 |
| VEGFR2 | 5,200 | 150 | 7 |
| PDGFRβ | 8,100 | 180 | 9 |
| c-MET | >10,000 | 950 | 30 |
| Selectivity Score (S10) * | 0.02 | 0.15 | 0.85 |
*Selectivity Score (S10) is calculated as: (Number of kinases with IC50 < 100 nM) / (Total number of kinases tested, e.g., 400). A lower score indicates higher selectivity.
From this data, "Compound X" demonstrates high specificity for EGFR, particularly the mutant form, with minimal activity against other kinases. "Compound Y" shows activity against EGFR but also inhibits other related kinases like ERBB2, VEGFR2, and PDGFRβ. Staurosporine shows broad activity across numerous kinases, confirming its lack of specificity.[7]
Visualizing the EGFR Signaling Pathway
Understanding the EGFR signaling pathway provides context for why targeted inhibition is critical. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering multiple downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[8][9]
Caption: EGFR signaling cascade leading to cell proliferation and survival.
Experimental Protocols
Kinase Panel Specificity Assay (Radiometric)
This protocol outlines a common method for determining the IC50 values of an inhibitor across a panel of kinases using a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a substrate.[10][11]
1. Materials and Reagents:
-
Test Inhibitor (e.g., "Compound X") dissolved in 100% DMSO.
-
Recombinant Kinases (panel of desired kinases).
-
Kinase-specific substrates (peptides or proteins).
-
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well plates.
-
Phosphoric acid (to stop the reaction).
-
Filter mats or plates for capturing the phosphorylated substrate.
-
Scintillation counter.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a 96-well plate. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include DMSO-only wells as a no-inhibitor control (100% activity) and wells without kinase as a background control.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate for the kinase being tested, and MgCl₂.
-
Kinase Addition: Add the specific recombinant kinase to the master mix. The concentration of the kinase should be optimized for linear reaction kinetics.
-
Initiation of Reaction: Dispense the kinase/substrate mixture into the wells of the 96-well plate containing the diluted inhibitor. To start the reaction, add a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration is typically set near its Km value for each specific kinase.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
-
Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.[10]
-
Substrate Capture and Washing: Spot the reaction mixture onto a filter mat or into a filter plate that captures the phosphorylated substrate. Wash the filters multiple times with phosphoric acid or saline solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis:
-
Subtract the background CPM from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_DMSO))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinase panel screening workflow.
Caption: Workflow for kinase panel screening using a radiometric assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal Procedures for Egfr-IN-64: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Egfr-IN-64, a potent EGFR inhibitor used in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for handling hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound (also referred to as EGFR-IN-26) is presented below. This information is critical for safe handling and storage.
| Property | Value | Source |
| CAS Number | 2375470-64-5 | DC Chemicals[1] |
| Molecular Formula | C29H34O6 | DC Chemicals[1] |
| Molecular Weight | 514.62 g/mol | DC Chemicals[1] |
| Storage (Powder) | 2 years at -20°C | DC Chemicals[1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals[1] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The primary hazards associated with this compound are:
-
Acute oral toxicity: Harmful if swallowed.
-
Aquatic toxicity: Very toxic to aquatic life with long-lasting effects.
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled by an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Disposal Plan:
-
Segregation of Waste:
-
All waste contaminated with this compound must be segregated from other laboratory waste streams.
-
Establish designated, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any absorbent materials used for spill cleanup.
-
Liquid Waste: Unused or expired solutions of this compound, and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or blades must be placed in a designated sharps container.
-
-
-
Waste Container Requirements:
-
All waste containers must be made of chemically compatible materials, be leak-proof, and have a secure lid.
-
Each container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Collection and Storage of Waste:
-
Solid waste should be double-bagged in durable, labeled plastic bags before being placed in the designated solid waste container.
-
Liquid waste should be collected in a sealed, non-reactive container. Leave a headspace of at least 10% to accommodate expansion.
-
Store all this compound waste in a designated, secure area away from incompatible materials and general laboratory traffic until collection by a certified hazardous waste disposal service.
-
-
Decontamination of Glassware:
-
Non-disposable glassware that has come into contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
The solvent rinseate must be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Experimental Protocols
Below are detailed methodologies for common experiments involving EGFR inhibitors like this compound.
Cell Viability Assay (MTT or XTT Assay)
This protocol is used to determine the cytotoxic effect of an EGFR inhibitor on cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT/XTT Addition and Incubation:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals.
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Western Blot for Phospho-EGFR
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR, a key step in its activation.
-
Cell Lysis:
-
Treat cells with this compound for a specified time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like β-actin.
-
Visualizations
This compound Disposal Workflow
References
Personal protective equipment for handling Egfr-IN-64
Essential Safety and Handling of EGFR-IN-64
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are mandatory. Consider double-gloving for added protection. |
| Body Protection | Impervious clothing (Lab Coat) | A lab coat that is resistant to chemical permeation should be worn. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. A respirator is necessary when handling the powder form to avoid inhalation.[1] |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Operations should be conducted in areas with appropriate exhaust ventilation.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting and call a physician.[1] |
Spillage and Disposal
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Spills: In case of a spill, use full personal protective equipment. Avoid breathing vapors, mist, or gas and ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Keep the product away from drains, water courses, and the soil.[1]
Storage Conditions
Correct storage is vital for maintaining the integrity of the compound and ensuring safety.
| Form | Storage Temperature | Additional Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal, to minimize risk and ensure a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
